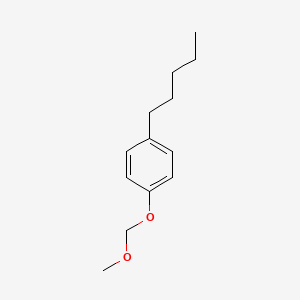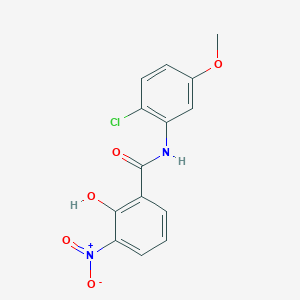![molecular formula C15H10ClNO2S2 B12586066 4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl- CAS No. 650635-73-7](/img/structure/B12586066.png)
4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl- is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-chlorothiophenol with 2,5-dimethyl-1,3,4-thiadiazole-2,5-dione in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by targeting specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl- can be compared with other similar compounds such as:
Benzothiazole: Known for its antimicrobial and anticancer properties.
Thiazole: Exhibits a wide range of biological activities, including antioxidant and anti-inflammatory effects.
Benzothiadiazole: Used in the synthesis of polymers and as a building block in organic electronics.
The uniqueness of 4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
CAS No. |
650635-73-7 |
|---|---|
Molecular Formula |
C15H10ClNO2S2 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
6-(2-chlorophenyl)sulfanyl-2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C15H10ClNO2S2/c1-7-12(18)11-15(20-8(2)17-11)13(19)14(7)21-10-6-4-3-5-9(10)16/h3-6H,1-2H3 |
InChI Key |
SQLHRERRTVTYDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)SC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)
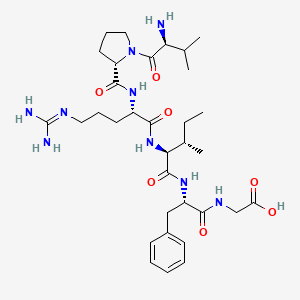
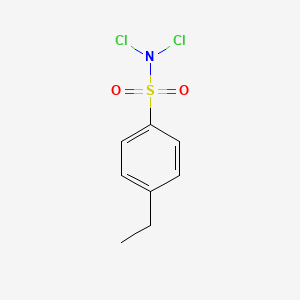
![2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol](/img/structure/B12586014.png)

![6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione](/img/structure/B12586026.png)
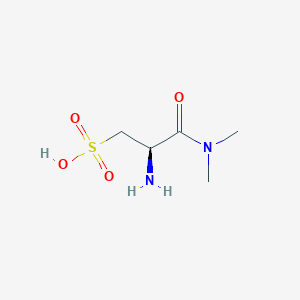
![2,2'-[1,4-Phenylenebis(methylene-1H-pyrazole-1,3-diyl)]dipyridine](/img/structure/B12586043.png)
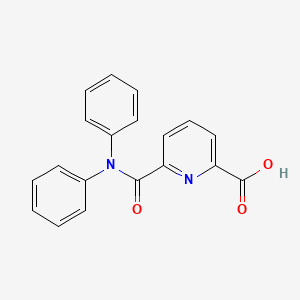
![Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12586048.png)
![Ethyl 3-([1,1'-binaphthalen]-2-yl)propanoate](/img/structure/B12586055.png)
![1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-](/img/structure/B12586059.png)
